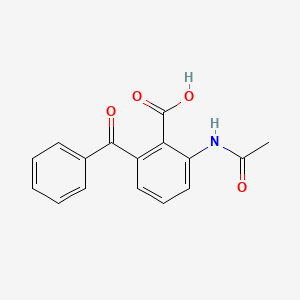

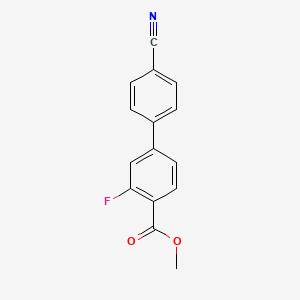

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis

This would involve a detailed description of the molecular structure of the compound, including bond lengths, bond angles, and the spatial arrangement of atoms.Chemical Reactions Analysis

This would involve a description of the chemical reactions the compound undergoes, including reactants, products, and conditions.Physical And Chemical Properties Analysis

This would involve a description of the physical and chemical properties of the compound, such as melting point, boiling point, solubility, and reactivity.科学的研究の応用

Chemical Synthesis and Modification

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate and its derivatives are important in chemical synthesis and modification. Studies indicate that related compounds play a significant role in the synthesis of chemically important structures. For instance, Lam, Pai, and Wattenberg (1979) highlighted the synthesis of specific isomers using hydroxyl-protecting reagents, showcasing the compound's role in creating pharmacologically active structures, particularly in cancer research. Additionally, Philip et al. (2020) emphasized the use of chiral sulfinamides, closely related to tert-butyl compounds, as chiral auxiliaries in the synthesis of amines and their derivatives, highlighting their extensive use in stereoselective synthesis and their pivotal role in producing structurally diverse compounds with potential therapeutic applications (Lam, Pai, & Wattenberg, 1979) (Philip, Radhika, Saranya, & Anilkumar, 2020).

Biological Activity and Pharmacology

Compounds structurally similar to (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate have demonstrated significant biological activity. Hudak, Buckley, Schalit, DeFeo, and Reif (1957) studied a series of bis-quaternized piperidine and pyridine carboxylic acid esters of amino alcohols, revealing their potential in inducing hypotensive activity, which could be indicative of the broader therapeutic potential of related compounds. Similarly, research on free radical production in LPS-treated skin by Nakai, Kadiiska, Jiang, Stadler, and Mason (2006) hinted at the involvement of tert-butyl compounds in inflammatory processes, suggesting their possible role in modulating inflammation-related pathways (Hudak, Buckley, Schalit, DeFeo, & Reif, 1957) (Nakai, Kadiiska, Jiang, Stadler, & Mason, 2006).

Potential in Drug Delivery and Pharmacokinetics

The structural and physicochemical properties of (3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate and related molecules have implications in drug delivery and pharmacokinetics. Studies have shown that specific modifications of this compound or its analogues could lead to improved drug delivery mechanisms or altered pharmacokinetic profiles, offering potential pathways for therapeutic applications. For example, Petzold-Welcke, Schwikal, Daus, and Heinze (2014) discussed the chemical modification of xylan into biopolymer ethers and esters with specific properties, indicating the versatility of these compounds in forming structures with potential drug delivery applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Safety And Hazards

This would involve a description of the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with the compound.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas of study.

特性

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-[(2,5-dimethoxyphenyl)sulfonylmethyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O6S/c1-18(2,3)26-17(21)20-9-12(14(19)10-20)11-27(22,23)16-8-13(24-4)6-7-15(16)25-5/h6-8,12,14H,9-11,19H2,1-5H3/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKXOJBTCIHJIK-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)CS(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679935 |

Source

|

| Record name | tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-Tert-butyl 3-amino-4-((2,5-dimethoxyphenylsulfonyl)methyl)pyrrolidine-1-carboxylate | |

CAS RN |

1253789-88-6 |

Source

|

| Record name | tert-Butyl (3R,4R)-3-amino-4-[(2,5-dimethoxybenzene-1-sulfonyl)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

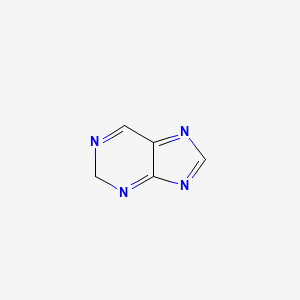

![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

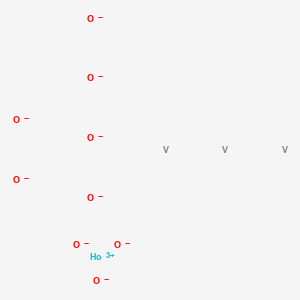

![Sodium;2-carbamoyl-4-[(3-carbamoyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(3-carboxy-4-hydroxyphenyl)methyl]phenolate](/img/structure/B578254.png)

![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)